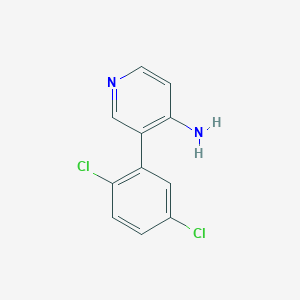

3-(2,5-Dichlorophenyl)pyridin-4-amine

Description

3-(2,5-Dichlorophenyl)pyridin-4-amine is a heterocyclic aromatic compound featuring a pyridine ring substituted at the 3-position with a 2,5-dichlorophenyl group and an amine group at the 4-position. The chlorine substituents on the phenyl ring enhance lipophilicity and electron-withdrawing effects, which are critical for interactions with biological targets or environmental persistence.

Properties

IUPAC Name |

3-(2,5-dichlorophenyl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2/c12-7-1-2-10(13)8(5-7)9-6-15-4-3-11(9)14/h1-6H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJLUACHXHRJEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=C(C=CN=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653799 | |

| Record name | 3-(2,5-Dichlorophenyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125447-88-2 | |

| Record name | 3-(2,5-Dichlorophenyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(2,5-Dichlorophenyl)pyridin-4-amine, a compound with notable biological properties, has been investigated for its potential applications in various fields, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound 3-(2,5-Dichlorophenyl)pyridin-4-amine is characterized by the presence of a pyridine ring substituted with a dichlorophenyl group. Its chemical structure can be represented as follows:

The biological activity of 3-(2,5-Dichlorophenyl)pyridin-4-amine is primarily attributed to its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes involved in metabolic pathways critical for cell survival and proliferation.

Key Mechanisms:

- Enzyme Inhibition: The compound inhibits dihydropteroate synthase, an enzyme vital for folic acid synthesis, leading to disrupted nucleotide production and cell death in bacteria and protozoa .

- Cellular Effects: It has been shown to inhibit cell growth and division by affecting cellular metabolism and gene expression.

Antimicrobial Properties

Research indicates that 3-(2,5-Dichlorophenyl)pyridin-4-amine exhibits significant antimicrobial activity. It has been tested against various pathogens, demonstrating effectiveness in reducing bacterial growth and infection severity in animal models.

| Pathogen | Activity | IC50 (µM) |

|---|---|---|

| Eimeria tenella | Reduced cecal lesions | Dose-dependent |

| Staphylococcus aureus | Antibacterial effects observed | 3.12 - 12.5 |

| Escherichia coli | Moderate inhibition | 10 |

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has shown potential anti-inflammatory effects. Studies indicate that it may modulate inflammatory pathways, contributing to reduced inflammation in various models .

Case Studies and Research Findings

Numerous studies have explored the biological activity of 3-(2,5-Dichlorophenyl)pyridin-4-amine:

- Animal Model Studies: In poultry infected with Eimeria tenella, dietary administration of the compound led to significant reductions in oocyst production and cecal lesion scores. This suggests its potential as a therapeutic agent in veterinary medicine.

- In Vitro Studies: Laboratory investigations have demonstrated that the compound effectively inhibits bacterial growth at varying concentrations, with specific IC50 values indicating its potency against different strains .

- Synergistic Effects: Some studies have reported that when combined with other antimicrobial agents, 3-(2,5-Dichlorophenyl)pyridin-4-amine enhances their efficacy, suggesting a synergistic effect that could be leveraged for improved treatment outcomes .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

3-(2,5-Dichlorophenyl)pyridin-4-amine has been investigated for its anticancer activity. Research indicates that derivatives of this compound exhibit potent inhibitory effects against various cancer cell lines. For instance, compounds derived from similar structures have shown IC50 values in the low micromolar range against breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cell lines, suggesting significant cytotoxic potential .

1.2 Mechanism of Action

The mechanism by which 3-(2,5-Dichlorophenyl)pyridin-4-amine exerts its biological effects involves interaction with specific molecular targets such as kinases. Studies have demonstrated that related compounds can inhibit the activity of EGFR and VEGFR-2 kinases, which are crucial in cancer cell proliferation and survival pathways .

1.3 Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is vital for optimizing the biological activity of compounds like 3-(2,5-Dichlorophenyl)pyridin-4-amine. Variations in substituents on the pyridine ring can significantly influence potency and selectivity towards cancer cell lines .

Synthesis and Derivatives

2.1 Synthetic Routes

The synthesis of 3-(2,5-Dichlorophenyl)pyridin-4-amine typically involves several chemical reactions, including:

- Nucleophilic Substitution : The introduction of the dichlorophenyl group onto the pyridine ring is often achieved through nucleophilic substitution reactions.

- Coupling Reactions : Techniques such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination are commonly employed to form the desired amine derivatives.

Table 1: Synthesis Methods Overview

| Synthesis Method | Description | Yield |

|---|---|---|

| Nucleophilic Substitution | Introduction of dichlorophenyl group | Moderate |

| Suzuki Coupling | Coupling of aryl halides with boronic acids | High |

| Buchwald-Hartwig | Formation of aryl amines via palladium-catalyzed reactions | High |

Biological Studies

3.1 In Vitro Assays

In vitro studies have been conducted to evaluate the anticancer efficacy of 3-(2,5-Dichlorophenyl)pyridin-4-amine and its derivatives. The MTT assay is frequently used to assess cell viability and cytotoxicity against various cancer cell lines, revealing promising results compared to standard chemotherapeutics like Vinblastine .

3.2 Selectivity Profile

Research indicates that while these compounds are effective against cancer cells, they tend to exhibit lower toxicity towards normal cells, highlighting their potential as targeted therapies .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The evidence highlights several structurally similar compounds, primarily differing in chloro-substituent positions on the phenyl ring or pyridine core. Key analogs include:

Key Observations :

- Chlorine Position Effects: The 2,5-dichloro substitution in the target compound may optimize electronic effects for receptor binding compared to 2,3- or 3,5-dichloro analogs.

- Core Modifications : Pyridin-4-amine derivatives (e.g., target compound) exhibit weaker basicity compared to aniline derivatives (e.g., urea analogs in ), affecting solubility and protonation under physiological conditions .

Crystallographic and Stability Considerations

and highlight the use of SHELX software for crystallographic analysis. Such features likely apply to the target compound, influencing its solid-state stability and intermolecular interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.